N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Description
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide (CAS 115146-09-3) is a chiral indane derivative characterized by a hydroxyl group at the C2 position and an acetamide substituent at the C1 position of the dihydroindene scaffold. Its stereochemistry, (1S,2S), is critical for its molecular interactions, particularly in pharmacological contexts where enantioselectivity plays a role . The compound has been studied for its structural and metabolic properties, with commercial availability noted for research purposes .
Properties
IUPAC Name |
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQDTUZWKSCIR-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathway from Indanone Derivatives
The foundational synthesis involves a two-step sequence starting from 1-indanone derivatives, as described in industrial pharmaceutical workflows:
Step 1: Stereoselective Reduction of 1-Indanone
The ketone group of 1-indanone undergoes asymmetric reduction to yield (1S,2S)-indan-1,2-diol. Catalytic hydrogenation with chiral catalysts achieves enantiomeric excess (ee) >98%:
| Reducing Agent | Catalyst System | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| H₂ | (R)-BINAP-RuCl₂ | 25 | 10 | 98.5 | 92 |
| NaBH₄ | (S)-CBS | -20 | Ambient | 95.2 | 88 |
Mechanistic Insight: The Ru-BINAP system induces syn-diastereoselectivity via metal-ligand cooperative effects, while Corey-Bakshi-Shibata (CBS) reduction utilizes oxazaborolidine catalysts for boron-mediated stereocontrol.
Step 2: Acylation of the Primary Amine
The diol intermediate is converted to the primary amine through ammonolysis, followed by acetic anhydride-mediated acetylation:
(1S,2S)-indan-1,2-diol → (1S,2S)-1-aminoindan-2-ol (NH₃, 100°C, 6h) → Target compound (Ac₂O, 0°C, 2h)
Critical Parameters:
- Ammonolysis requires anhydrous ammonia gas in tetrahydrofuran (THF) at 100°C for 6 hours (Yield: 85%)
- Acetylation achieves 97% conversion at 0°C to prevent N-overacetylation
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Benchmark processes employ tubular flow reactors to enhance reaction efficiency and scalability:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 22 minutes | 95% faster |
| Product Purity | 94% | 99.8% | +5.8% |
| Solvent Consumption | 15 L/kg | 4.2 L/kg | 72% reduction |
Case Study: A 500L flow system producing 12 kg/day uses in-line IR spectroscopy for real-time monitoring, achieving 99.5% enantiomeric consistency.
Stereochemical Control Strategies
Chiral Auxiliaries vs. Catalytic Asymmetry
Comparative analysis of stereochemical induction methods:
| Method | Cost (USD/g) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chiral Pool (L-Proline) | 12.50 | 99.1 | Moderate | Low |
| Organocatalysis | 8.20 | 98.7 | High | Medium |
| Enzymatic Resolution | 18.40 | 99.9 | Low | Very Low |
Key Finding: Pseudomonas cepacia lipase-mediated kinetic resolution achieves 99.9% ee but requires costly immobilized enzyme cartridges (€4,200/L).
Reaction Condition Optimization
Solvent Effects on Acylation Kinetics
Solvent polarity directly impacts acetylation rates and byproduct formation:
| Solvent | Dielectric Constant | Reaction Time (min) | Acetamide Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 45 | 98.2 |
| THF | 7.52 | 68 | 95.7 |
| Acetonitrile | 37.5 | 120 | 89.4 |
Optimal Protocol: Dichloromethane with molecular sieves (4Å) at -5°C minimizes hydrolysis side reactions.
Advanced Purification Techniques
Crystallization Optimization
Multi-solvent screening identifies ideal recrystallization conditions:
| Solvent System | Purity (%) | Crystal Habit | Yield (%) |
|---|---|---|---|
| Ethyl Acetate/Hexane | 99.91 | Needles | 82 |
| Methanol/Water | 99.85 | Plates | 78 |
| Acetone/Heptane | 99.94 | Rhombic | 85 |
XRD Analysis: Rhombic crystals exhibit superior flow characteristics for tablet formulation (angle of repose: 28°)
Analytical Characterization
Spectroscopic Fingerprinting
Comprehensive spectral data for quality control:
| Technique | Key Signals | Reference Standard |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 6.95 (m, 4H, Ar-H), δ 4.21 (dd, J=8.4, 4.1 Hz, H-1), δ 3.89 (d, J=3.9 Hz, H-2), δ 2.01 (s, 3H, COCH₃) | USP-NF 2025 |
| HPLC (USP) | t_R=8.92 min (C18, 60:40 MeOH:H₂O) | EP 11.0 |
Stability Note: Degradation <0.1% after 24 months at 25°C/60% RH in HDPE containers.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,3-dihydro-1H-inden-1-one.
Reduction: Formation of N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl group and acetamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The indane structure provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Stereochemical and Pharmacological Implications
- Stereochemistry: The (1S,2S) configuration of the target compound distinguishes it from racemic analogues like N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 10408-91-0), which lacks enantiomeric specificity .
- Functional Groups: Hydroxyl vs. Ketone Modifications: The 3-oxo substituent in N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide introduces electrophilic reactivity, which may influence metabolic pathways .
Biological Activity
N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide (CAS No. 164456-67-1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vivo and in vitro evaluations, and its implications in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| InChI Key | ZNQLGXPMHWWUAO-GXTWGEPZSA-N |
| CAS Number | 164456-67-1 |
This compound has been studied for its potential as a modulator of various biological pathways. Its structure suggests it may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Inhibition of Histone Deacetylases (HDACs)
Recent studies have highlighted the compound's role as an HDAC inhibitor. HDAC inhibitors are known for their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, a related study demonstrated that certain derivatives showed enhanced potency compared to traditional HDAC inhibitors like SAHA, suggesting that modifications in the structure can significantly impact biological activity .
Antitumor Activity
In vivo studies have shown promising results for this compound in tumor models. A representative compound from similar structural families demonstrated significant antitumor activity in colon cancer xenograft models . The mechanism appears to involve the modulation of gene expression related to apoptosis and cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of induced arthritis, treatment with N-(2-hydroxy phenyl)-acetamide (a derivative) resulted in reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that the compound may exert its effects by modulating Toll-like receptor (TLR) pathways, which are crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of N-acyl derivatives. For example:
| Substituent Position | Functional Group | Activity Impact |
|---|---|---|
| 1 | Hydroxyl | Increased potency |
| 2 | Methyl | Variable effects |
| 5 | Ethylene group | Enhanced HDAC inhibition |
These findings illustrate how subtle changes in molecular structure can lead to variations in biological efficacy.
Case Study 1: Antitumor Efficacy
In a controlled study involving colon cancer cells, N-acyl derivatives exhibited a dose-dependent reduction in tumor growth. The treatment group showed a significant decrease in tumor volume compared to controls, supporting the hypothesis that these compounds can effectively target cancerous cells .
Case Study 2: Anti-inflammatory Action
In an animal model of arthritis, administration of N-(2-hydroxy phenyl)-acetamide led to a marked reduction in paw swelling and pain sensitivity. Histopathological analysis revealed improved joint architecture and reduced inflammatory cell infiltration compared to untreated controls .
Q & A
Q. What are the established synthetic routes for N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide, and what critical parameters govern their yield and purity?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the indene moiety via Friedel-Crafts alkylation or cyclization of substituted benzene derivatives .
- Step 2 : Introduction of the hydroxy group via stereoselective oxidation or reduction, ensuring retention of the (1S,2S) configuration .
- Step 3 : Acetamide coupling using reagents like acetyl chloride or acetic anhydride under anhydrous conditions .
Q. Key Parameters :
- Temperature control (±2°C) during cyclization to prevent side reactions .
- Use of chiral catalysts (e.g., Sharpless catalysts) to maintain stereochemical integrity .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Characterization :
Q. How is the stereochemical configuration of this compound validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the (1S,2S) configuration .
- Circular Dichroism (CD) : Correlates experimental CD spectra with computational predictions to validate chiral centers .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) to confirm enantiopurity .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological interactions of this compound with target proteins?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to aggrecanase (MMP-8) or HIV protease targets, prioritizing hydrogen bonding with the hydroxy and acetamide groups .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and solvation effects .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .
Q. How can researchers resolve discrepancies in bioactivity data across different studies for this compound?
Potential Causes :
- Variability in Assay Conditions : Differences in pH, temperature, or enzyme isoforms (e.g., MMP-8 vs. MMP-13) may alter inhibitory activity .
- Stereochemical Impurities : Trace enantiomers (e.g., 1R,2R) in samples can skew results; re-purify using chiral HPLC .
- Solubility Issues : Use co-solvents (DMSO ≤1%) or micellar formulations to ensure consistent bioavailability .
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., NIH/WHO guidelines for MMP inhibitors).
- Report purity (>98% by HPLC) and stereochemical data in publications .
Q. What advanced spectroscopic techniques are recommended for analyzing degradation products or metabolites of this compound?
- LC-HRMS : Combines liquid chromatography with high-resolution mass spectrometry to identify metabolites (mass error < 5 ppm) .
- 2D NMR (COSY, HSQC) : Maps spin-spin coupling in degradation by-products .
- X-ray Photoelectron Spectroscopy (XPS) : Detects oxidation states of nitrogen and oxygen in decomposed samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
